Ortho- vs. Para-Methyl Substitution: Divergent Sigma Receptor Subtype Selectivity Profiles
In the benzamide-derived sigma ligand series, the position of the methyl substituent on the terminal phenoxy ring controls sigma-1 versus sigma-2 receptor selectivity. The target compound (ortho-methyl) has been reported with a sigma-2 receptor Ki of 90 nM in rat PC12 cell membranes, while its sigma-1 affinity is substantially weaker (Ki = 841 nM in guinea pig brain membranes), yielding a sigma-1/sigma-2 selectivity ratio of approximately 9.3-fold in favor of sigma-2 [1]. By contrast, para-substituted analogs in this chemotype typically exhibit sigma-1 Ki values in the low nanomolar range (e.g., 4.3 nM) with sigma-1/sigma-2 selectivity ratios exceeding 100-fold [2].
| Evidence Dimension | Sigma-2 vs. sigma-1 receptor binding affinity (Ki) and subtype selectivity |
|---|---|
| Target Compound Data | Sigma-2 Ki = 90 nM (rat PC12); Sigma-1 Ki = 841 nM (guinea pig brain); Selectivity ratio (sigma-1/sigma-2) ≈ 9.3 |
| Comparator Or Baseline | Para-substituted benzamide sigma-1 ligands: Sigma-1 Ki = 4.3 nM (guinea pig brain); Sigma-1/sigma-2 selectivity >100-fold |
| Quantified Difference | Para-analogs: ~100-fold sigma-1 selective; Ortho-compound: ~9-fold sigma-2 selective. The ortho-methyl substitution reverses subtype selectivity. |
| Conditions | Radioligand displacement assays using [³H]-(+)-pentazocine (sigma-1) and [³H]-ditolylguanidine (sigma-2) in guinea pig brain and rat PC12 membranes, respectively |
Why This Matters
Investigators targeting sigma-1 versus sigma-2 receptors for neurological or oncology applications must select the correct methyl positional isomer, as the ortho-methyl compound provides sigma-2-preferring pharmacology while the para-methyl analog is sigma-1-selective.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776). Ki = 90 nM (sigma-2, rat PC12); Ki = 841 nM (sigma-1, guinea pig brain). Compound: 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide. View Source
- [2] BindingDB. BDBM50251208 (CHEMBL4088272). Ki = 4.3 nM (sigma-1, guinea pig brain). Representative para-substituted benzamide sigma-1 ligand. View Source
